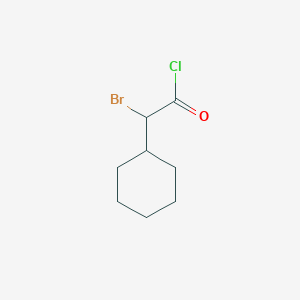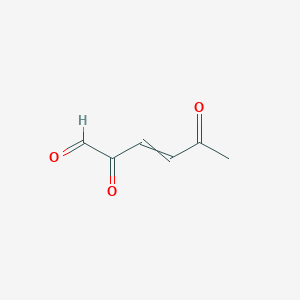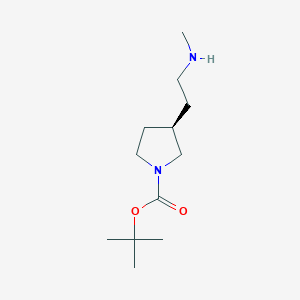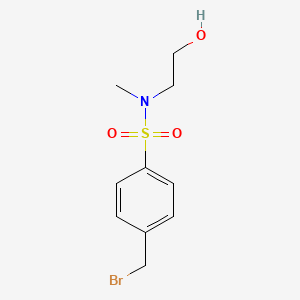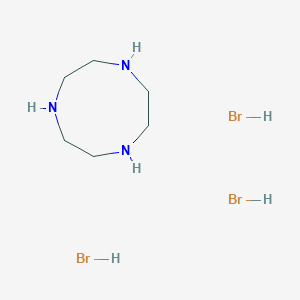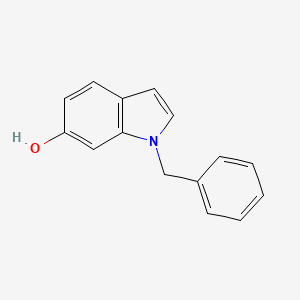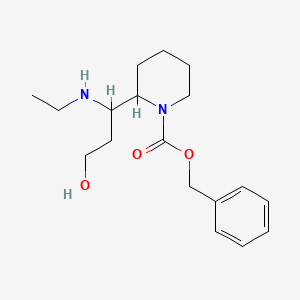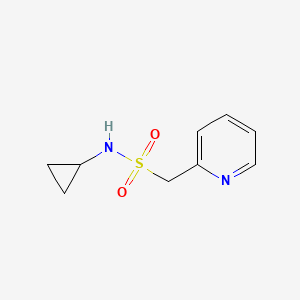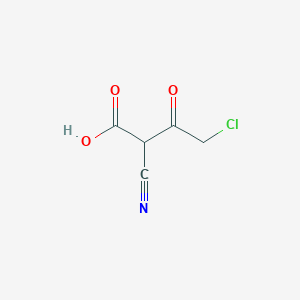![molecular formula C16H14N4O3S B13970075 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)
7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-Azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an azido group, a hydroxyethyl group, and a benzyloxy group attached to a benzothiazole core. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Addition of the Hydroxyethyl Group: The hydroxyethyl group can be added through a reaction with ethylene oxide or a similar reagent.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
7-(2-Azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions include the corresponding carbonyl, amine, and substituted derivatives.
Applications De Recherche Scientifique
7-(2-Azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s azido group makes it useful in bioconjugation reactions, such as click chemistry, for labeling biomolecules.
Medicine: Benzothiazole derivatives are known for their potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one depends on its specific application. In biological systems, the azido group can participate in bioorthogonal reactions, allowing for the selective labeling of biomolecules without interfering with natural biological processes. The benzothiazole core can interact with various molecular targets, such as enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one include other benzothiazole derivatives with different substituents. For example:
2-(2-Hydroxyethyl)benzothiazole: Lacks the azido and benzyloxy groups, making it less versatile in bioconjugation reactions.
4-(Benzyloxy)benzothiazole: Lacks the azido and hydroxyethyl groups, limiting its applications in click chemistry and biological labeling.
7-(2-Aminoethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one: Contains an amino group instead of an azido group, which can lead to different reactivity and biological activity.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical and biological applications.
Propriétés
Formule moléculaire |
C16H14N4O3S |
|---|---|
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
7-(2-azido-1-hydroxyethyl)-4-phenylmethoxy-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C16H14N4O3S/c17-20-18-8-12(21)11-6-7-13(14-15(11)24-16(22)19-14)23-9-10-4-2-1-3-5-10/h1-7,12,21H,8-9H2,(H,19,22) |
Clé InChI |
IPXJEZMUIKGHEW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=C3C(=C(C=C2)C(CN=[N+]=[N-])O)SC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


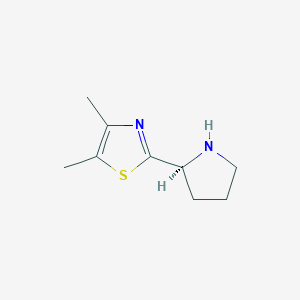
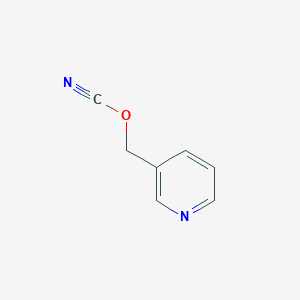
![(2-Methyl-2-azaspiro[4.5]decan-8-yl)methanol](/img/structure/B13970031.png)
